3-(4-Aminophenylamino)phenylboronic acid
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Overview
Description
3-(4-Aminophenylamino)phenylboronic acid is an organic compound with the molecular formula C12H13BN2O2 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenylamino)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and phenylboronic acid.
Reduction of Nitro Group: The nitro group of 4-nitroaniline is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Coupling Reaction: The resulting 4-aminophenylamine is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a base such as potassium carbonate and a solvent like ethanol or toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenylamino)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
3-(4-Aminophenylamino)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism by which 3-(4-Aminophenylamino)phenylboronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and as a biochemical probe. The boronic acid group interacts with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the aminophenylamino group, making it less versatile in certain applications.
4-Aminophenylboronic acid: Similar but lacks the additional phenyl ring, affecting its reactivity and binding properties.
3-Aminophenylboronic acid: Another similar compound but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
3-(4-Aminophenylamino)phenylboronic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
[3-(4-aminoanilino)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BN2O2/c14-10-4-6-11(7-5-10)15-12-3-1-2-9(8-12)13(16)17/h1-8,15-17H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQXGKOKTGTVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC2=CC=C(C=C2)N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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